molecular formula C15H18Cl2N4O2 B5656277 2-(2,4-dichlorophenoxy)-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide

Cat. No. B5656277
M. Wt: 357.2 g/mol
InChI Key: CJDTVOKCEASAIY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide is a chemical compound synthesized through specific organic reactions. This compound appears to be of interest due to its structure and potential applications in various fields of chemistry and biochemistry.

Synthesis Analysis

The synthesis process involves the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in a cooled condition (G. Sharma et al., 2018). Another synthesis method involves the reaction of 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride (Xue et al., 2008).

Molecular Structure Analysis

The compound crystallizes in the orthorhombic crystal system with specific unit cell parameters. It exhibits intermolecular hydrogen bonds and intramolecular interactions, contributing to its stability and molecular conformation (G. Sharma et al., 2018).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[1-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N4O2/c1-9(2)21-8-18-20-15(21)10(3)19-14(22)7-23-13-5-4-11(16)6-12(13)17/h4-6,8-10H,7H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDTVOKCEASAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C(C)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide

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